molecular formula C9H12N2O B1432669 4,5,6-Trimethylnicotinamide CAS No. 1551064-56-2

4,5,6-Trimethylnicotinamide

Cat. No. B1432669
M. Wt: 164.2 g/mol
InChI Key: XNMYAGBWHTWBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4,5,6-Trimethylnicotinamide consists of a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine . The chemical formula of 4,5,6-Trimethylnicotinamide is C9H12N2O .


Physical And Chemical Properties Analysis

The molecular weight of 4,5,6-Trimethylnicotinamide is 164.20 g/mol. It is recommended to be stored in a dry, sealed place .

Scientific Research Applications

  • Neurodegeneration Studies:

    • Trimethyltin (TMT), a toxic organotin compound similar to 4,5,6-Trimethylnicotinamide, is known to cause selective neurodegeneration in the hippocampus. This has been used to develop animal models for studying neurodegenerative diseases and epilepsy (Lee et al., 2016).
    • Glial cells, when exposed to trimethyltin, release tumor necrosis factor-alpha (TNF-alpha), contributing to neuronal apoptosis and neurodegeneration (Viviani et al., 1998).
  • Cancer Therapy Research:

    • A study on 6-aminonicotinic acid esters, structurally related to 4,5,6-Trimethylnicotinamide, showed potential in reversing the epigenetic state of distant metastatic pancreatic carcinoma cells. This suggests its potential in cancer therapy (Gao et al., 2022).
  • Biochemical Impact and Metabolism:

    • 6-Aminonicotinamide, a variant of 4,5,6-Trimethylnicotinamide, was found to have significant effects on nucleotide metabolism and cell growth in certain conditions, indicating its biochemical significance (Hunting et al., 1985).
  • Neuroprotective Effects:

    • Rutin, a flavonoid, was found to protect against spatial memory impairment and hippocampal neuron damage in rats induced by trimethyltin, highlighting a potential neuroprotective application against compounds like 4,5,6-Trimethylnicotinamide (Koda et al., 2008).
  • Pharmacological Developments:

    • The compound 6-Phenylnicotinamide, structurally related to 4,5,6-Trimethylnicotinamide, has been investigated for its potential as a TRPV1 antagonist in the treatment of inflammatory pain (Westaway et al., 2008).

Future Directions

While specific future directions for 4,5,6-Trimethylnicotinamide are not mentioned in the literature, nicotinamide and its derivatives have a wide range of biological applications . This suggests that 4,5,6-Trimethylnicotinamide could potentially have similar applications in the future.

properties

IUPAC Name

4,5,6-trimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-5-6(2)8(9(10)12)4-11-7(5)3/h4H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYAGBWHTWBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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